molecular formula C15H16ClN3O B5051739 [[5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea

[[5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea

Cat. No.: B5051739
M. Wt: 289.76 g/mol
InChI Key: JLSQVUJEHRETCW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea typically involves the reaction of 2-amino-5-chlorobenzophenone with methylamine. The reaction is carried out in the presence of a catalyst such as high-silica-alumina zeolite at elevated temperatures around 80°C . The reaction mixture is then cooled, and the product is purified through recrystallization using ethanol, yielding yellow needle-like crystals .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

[5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea involves its interaction with specific molecular targets. In the context of its use in pharmaceuticals, it acts as a precursor to diazepam, which exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory neurotransmission, resulting in sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylamino-5-chlorobenzophenone
  • 5-Chloro-2-(methylamino)benzophenone
  • Diazepam benzophenone

Uniqueness

[5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea is unique due to its specific structural features, which make it an effective intermediate in the synthesis of diazepam and related compounds. Its chloro and methylamino substituents contribute to its reactivity and suitability for various chemical transformations .

Properties

IUPAC Name

[[5-chloro-2-(methylamino)phenyl]-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-18-13-8-7-11(16)9-12(13)14(19-15(17)20)10-5-3-2-4-6-10/h2-9,14,18H,1H3,(H3,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSQVUJEHRETCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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